molecular formula C10H9NO3 B8606011 2-Methyl-3-(4-nitrophenyl)propenal

2-Methyl-3-(4-nitrophenyl)propenal

Cat. No.: B8606011
M. Wt: 191.18 g/mol
InChI Key: UTNWCRRIRXIRHG-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-nitrophenyl)propenal (CAS: 37524-18-8 and 656232-74-5) is an α,β-unsaturated aldehyde featuring a 4-nitrophenyl substituent. It is widely utilized as an intermediate in synthesizing agrochemicals, pharmaceuticals, and specialty chemicals . Industrial-grade purity (≥99%) is available, with applications spanning pesticides, food additives, and active pharmaceutical ingredients (APIs) .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenyl)prop-2-enal

InChI

InChI=1S/C10H9NO3/c1-8(7-12)6-9-2-4-10(5-3-9)11(13)14/h2-7H,1H3

InChI Key

UTNWCRRIRXIRHG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key attributes of 2-methyl-3-(4-nitrophenyl)propenal and related compounds:

Compound Name Structure CAS No. Key Features Applications Biological Activity
This compound α,β-unsaturated aldehyde with 4-nitrophenyl 37524-18-8 High reactivity due to electron-withdrawing nitro group; industrial-grade purity Agrochemicals, APIs, intermediates Limited toxicity data
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate Ester derivative of propenal 53618-29-4 Enhanced stability via esterification; molecular weight: 235.24 g/mol Building block for organic synthesis Not reported
2-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)propenal Nitroimidazole-substituted propenal N/A Synthesized under light (300 W lamp) and nitrogen Potential antimicrobial agent Pending evaluation
3-(Adenin-9'-yl)-2-propenal Nucleic base-conjugated propenal N/A Generated via bleomycin-induced DNA cleavage Anticancer research (DNA strand scission) Mediates oxidative DNA damage
1,3,4-Thiadiazole derivatives Heterocyclic derivatives N/A Synthesized from hydrazinecarbodithioate intermediates; characterized via NMR Antimicrobial agents Active against E. coli, B. mycoides

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